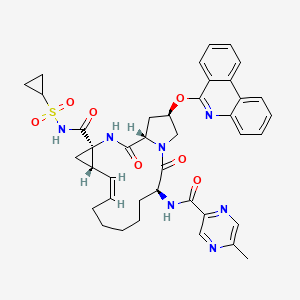

Paritaprevir

Description

This compound is a Hepatitis C Virus NS3/4A Protease Inhibitor. The mechanism of action of this compound is as a HCV NS3/4A Protease Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and UGT1A1 Inhibitor, and P-Glycoprotein Inhibitor.

This compound is an orally bioavailable, synthetic acylsulfonamide inhibitor of the hepatitis C virus (HCV) protease complex comprised of non-structural protein 3 and 4A (NS3/NS4A), with potential activity against HCV genotype 1. Upon administration, this compound reversibly binds to the active center and binding site of the HCV NS3/NS4A protease and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts both the processing of viral proteins and the formation of the viral replication complex, which inhibits viral replication in HCV genotype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavage of multiple sites within the HCV polyprotein and plays a key role during HCV ribonucleic acid (RNA) replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family, and infection is associated with the development of hepatocellular carcinoma (HCC).

Properties

IUPAC Name |

(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUIUKWPKRJZJV-QPLHLKROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027922 | |

| Record name | Paritaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216941-48-8 | |

| Record name | Paritaprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1216941-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paritaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216941488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paritaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09297 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paritaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARITAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU2YM37K86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure-Activity Relationship of Paritaprevir: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent HCV NS3/4A Protease Inhibitor

Paritaprevir (formerly ABT-450) is a potent, orally bioavailable acylsulfonamide inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2][3] It is a key component of several combination therapies for chronic HCV infection, particularly against genotype 1.[1][4][5] Understanding the structure-activity relationship (SAR) of this compound is crucial for the development of next-generation HCV protease inhibitors with improved potency, broader genotype coverage, and a higher barrier to resistance. This technical guide provides a comprehensive overview of the SAR of this compound, detailed experimental protocols for its evaluation, and visualizations of key concepts.

Core Structural Features and their Significance

The inhibitory activity of this compound is critically dependent on three key structural moieties: the macrocyclic core, the cyclopropyl sulfonamide, and the phenanthridine ring.[6] These components work in concert to bind to the active site of the NS3/4A protease with high affinity and specificity.

-

Macrocyclic Core: The P2-P4 macrocycle serves to pre-organize the molecule into a bioactive conformation, which minimizes the entropic penalty upon binding to the protease. This structural constraint is a common feature in advanced HCV protease inhibitors and contributes to their high potency and improved pharmacokinetic properties.[7][8][9]

-

Acylsulfonamide Moiety: The acylsulfonamide group is a critical component for binding to the catalytic serine residue of the NS3 protease. It acts as a non-covalent, reversible inhibitor. The acidity of the acylsulfonamide and the nature of its substituent are important for inhibitory potency.[10][11] The cyclopropyl group in this moiety makes important interactions within the S1 pocket of the protease.

-

Phenanthridine Ring: The phenanthridine ring occupies the S2 pocket of the protease, making extensive hydrophobic interactions that contribute significantly to the overall binding affinity.

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound has been evaluated against various HCV genotypes using cell-based replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized in the table below.

| HCV Genotype | Replicon System | EC50 (nM) |

| 1a | Subgenomic | 1.0 |

| 1b | Subgenomic | 0.21 |

| 2a | JFH-1 Subgenomic | 5.3 |

| 3a | Chimeric Replicon | 19 |

| 4a | Chimeric Replicon | 0.09 |

| 6a | Chimeric Replicon | 0.69 |

Data sourced from Pilot-Matias et al.[12]

Resistance Profile

Resistance to this compound is primarily associated with mutations in the NS3 protease at amino acid positions 155, 156, and 168.[1][2] The D168Y variant has been shown to confer the highest level of resistance to this compound in both genotype 1a and 1b replicons.[12]

Key Experimental Protocols

The evaluation of this compound and its analogs relies on two primary types of assays: enzymatic assays to determine direct inhibition of the NS3/4A protease and cell-based replicon assays to assess antiviral activity in a cellular context.

HCV NS3/4A Protease FRET Assay

This assay measures the direct inhibition of the purified NS3/4A protease enzyme using a synthetic substrate with a fluorescence resonance energy transfer (FRET) pair.

Materials:

-

Purified recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DED(EDANS)EE-Abu-ψ-[COO]Ala-Ser-Lys(DABCYL)-NH2)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 30 mM DTT, 1% CHAPS, 15% glycerol[13]

-

Test compounds (this compound analogs) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds to the assay buffer.

-

Add the purified NS3/4A protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for EDANS/DABCYL).[14][15]

-

Calculate the initial reaction velocities from the linear phase of the fluorescence signal.

-

Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of compounds in a human hepatoma cell line (Huh-7) that contains a subgenomic HCV replicon.[16][17]

Materials:

-

Huh-7 cells harboring an HCV genotype 1a or 1b replicon with a reporter gene (e.g., luciferase)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

G418 for selection of replicon-containing cells

-

Test compounds dissolved in DMSO

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the test compounds.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

To assess cytotoxicity, a parallel assay using a viability reagent (e.g., resazurin) can be performed.

-

Calculate the EC50 values by plotting the percent inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

Visualizing Key Pathways and Workflows

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits HCV replication.

Caption: this compound inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.

Experimental Workflow for this compound SAR Studies

The general workflow for conducting structure-activity relationship studies of this compound analogs is depicted below.

Caption: A typical workflow for the design, synthesis, and evaluation of this compound analogs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. ABT-450: a novel protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acyl sulfonamides as potent protease inhibitors of the hepatitis C virus full-Length NS3 (protease-helicase/NTPase): a comparative study of different C-terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of new acylsulfamoyl benzoxaboroles as potent inhibitors of HCV NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of acyl sulfonamides as carboxylic acid replacements in protease inhibitors of the hepatitis C virus full-length NS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro and In Vivo Antiviral Activity and Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor ABT-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurogentec.com [eurogentec.com]

- 14. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Efficient Replication of Hepatitis C Virus Genotype 1a RNAs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Paritaprevir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paritaprevir (formerly ABT-450) is a potent, direct-acting antiviral agent targeting the hepatitis C virus (HCV) NS3/4A protease. As a key component of combination therapies, its efficient synthesis and rigorous purification are critical for clinical application. This technical guide provides a comprehensive overview of the core chemical synthesis and purification methodologies for this compound, drawing from key patents and process chemistry literature. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and drug development professionals in understanding and potentially implementing the synthesis and purification of this complex macrocyclic molecule.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a complex macrocyclic core, followed by the attachment of the pyrazine and cyclopropylsulfonamide moieties. The key strategic steps include the formation of a linear peptide-like precursor, a ring-closing metathesis (RCM) reaction to form the macrocycle, and a final amide coupling.

Overall Synthetic Pathway

The synthesis can be conceptually divided into the preparation of key fragments followed by their assembly and final modification. A generalized synthetic scheme is outlined below.

Caption: Overall synthetic strategy for this compound.

Key Experimental Protocols

The following protocols are based on methodologies described in the primary patent literature, particularly patent application WO2010030359A2, and process development studies.

1.2.1. Synthesis of the Linear Tripeptide Precursor

The synthesis of the linear precursor involves the sequential coupling of protected amino acid fragments. A representative coupling step is detailed below.

-

Reaction: Amide bond formation between a dipeptide acid and an amino ester.

-

Reagents and Solvents:

-

Dipeptide acid (1.0 eq)

-

Amino ester hydrochloride (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the dipeptide acid in anhydrous DMF under an inert atmosphere (e.g., Nitrogen).

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add the amino ester hydrochloride and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography.

-

1.2.2. Ring-Closing Metathesis (RCM)

This is a crucial step for the formation of the macrocyclic core.

-

Reaction: Intramolecular olefin metathesis of a diene precursor.

-

Reagents and Solvents:

-

Linear diene precursor (1.0 eq)

-

Hoveyda-Grubbs 1st Generation Catalyst (5 mol%)

-

Anhydrous and deoxygenated Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the linear diene precursor in anhydrous and deoxygenated DCM to a concentration of approximately 0.01 M in a flask equipped with a reflux condenser under an inert atmosphere.

-

Add the Hoveyda-Grubbs 1st generation catalyst to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude macrocycle by silica gel flash chromatography.

-

1.2.3. Final Amide Coupling

The final step involves the coupling of the macrocyclic amine with 5-methylpyrazine-2-carboxylic acid.

-

Reaction: Amide bond formation.

-

Reagents and Solvents:

-

Macrocyclic amine (1.0 eq)

-

5-methylpyrazine-2-carboxylic acid (1.2 eq)

-

HATU (1.3 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Follow a similar procedure to the linear precursor synthesis (Section 1.2.1), substituting the respective coupling partners.

-

After aqueous work-up and concentration, the crude this compound is taken forward for purification.

-

Summary of Synthetic Step Yields

The following table summarizes typical yields for the key synthetic transformations.

| Step | Description | Typical Yield (%) |

| Linear Precursor Synthesis | Multi-step synthesis of the diene precursor | 60-70 |

| Ring-Closing Metathesis (RCM) | Macrocyclization to form the core structure | 75-85 |

| Final Amide Coupling & Deprotection | Final assembly of this compound | 80-90 |

| Overall Yield (from key intermediate) | ~45-55 |

Purification of this compound

The purification of this compound is critical to ensure high purity and to isolate the desired crystalline form, which can exist as different polymorphs and hydrates.[1] The final product is typically a crystalline solid.

Purification Workflow

Caption: General purification workflow for this compound.

Detailed Purification Protocols

2.2.1. Preparative Chromatography

For removal of significant impurities, preparative reverse-phase HPLC may be employed.

-

Stationary Phase: C18 silica gel

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% TFA as a modifier).

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or methanol).

-

Load the solution onto the preparative HPLC column.

-

Elute with the specified mobile phase gradient, collecting fractions based on UV detection.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the aqueous solution to obtain the purified amorphous solid.

-

2.2.2. Crystallization

Crystallization is the primary method for obtaining high-purity, crystalline this compound.

-

Solvent System: Ethyl acetate/n-heptane or a similar polar/non-polar solvent mixture.

-

Procedure:

-

Dissolve the crude or chromatographically purified this compound in a minimum amount of hot ethyl acetate.

-

Slowly add n-heptane to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with cold n-heptane.

-

Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

-

Purity Analysis and Characterization

The purity of the final this compound product is typically assessed by High-Performance Liquid Chromatography (HPLC).

2.3.1. HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a lower to a higher percentage of B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

2.3.2. Purity Data

| Purification Method | Typical Purity (%) |

| Chromatography | >98 |

| Crystallization | >99.5 |

Conclusion

The synthesis and purification of this compound represent a significant achievement in modern medicinal and process chemistry. The successful construction of this complex macrocyclic molecule relies on strategic bond formations, most notably the ring-closing metathesis reaction. Rigorous purification, primarily through crystallization, is essential to achieve the high purity required for an active pharmaceutical ingredient. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals involved in the development and manufacturing of this compound and other complex therapeutic agents.

References

In-Depth Technical Guide to the Polymorphic Forms and Crystal Structure of Paritaprevir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir is a potent, orally bioavailable macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a key enzyme in viral replication.[1][2] As a complex macrocycle, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms with different physicochemical properties.[1][2] Understanding and controlling polymorphism is critical in drug development to ensure consistent quality, stability, and bioavailability of the active pharmaceutical ingredient (API).[3] This guide provides a comprehensive overview of the known polymorphic forms of this compound, their crystal structures, and the experimental methodologies used for their characterization.

Two primary polymorphic forms of this compound have been identified and extensively studied: Form α and Form β.[1][2] These forms were determined to be conformational polymorphs, exhibiting different arrangements of the molecule in the crystal lattice.[1][2] It is important to note that the commercially relevant forms of this compound are hydrates, designated as Form I and Form II.[4][5] While the anhydrous forms (α and β) have been structurally elucidated in detail by microcrystal electron diffraction (MicroED), the commercially manufactured form is the hydrated Form II.[1][5]

Polymorphic Forms and Their Physicochemical Properties

This compound's polymorphic landscape is dominated by two known crystalline forms, Form α and Form β. These forms display distinct crystal habits and molecular conformations. Form α typically presents as needle-like microcrystals, while Form β forms rod-like microcrystals.[1][2] Both polymorphs adopt an "open" conformation of the macrocyclic ring.[1][2]

Table 1: Summary of Quantitative Data for this compound Polymorphic Forms

| Property | Form α | Form β |

| Crystal Habit | Needle-like[1][2] | Rod-like[1][2] |

| Molecular Conformation | Open[1][2] | Open[1][2] |

| Solubility (Qualitative) | Assumed to have unfavorable properties for storage, solubility, and dissolution rate in water.[1][2] | |

| Stability (Qualitative) | The presence of solvent-accessible channels may pose risks in processing, manufacturing, and storage.[6] | Tighter crystal packing with less void space.[6] |

Crystal Structure

The crystal structures of both Form α and Form β have been determined by Microcrystal Electron Diffraction (MicroED).[1][2] Both forms crystallize in the orthorhombic space group P2₁2₁2₁.[1]

Table 2: Crystallographic Data for this compound Polymorphs

| Parameter | Form α[1] | Form β[1] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 5.09 | 10.56 |

| b (Å) | 15.61 | 12.32 |

| c (Å) | 50.78 | 31.73 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Resolution (Å) | 0.85 | 0.95 |

| R₁ | 0.1472 | 0.1347 |

| Completeness (%) | 89 | 98.4 |

The molecular packing of the two forms also differs significantly. In Form α, intermolecular hydrogen bonds between the amide carbonyls and amide nitrogens on the macrocyclic cores create chain motifs. Additionally, π-π interactions are observed between the phenanthridine rings.[1][2] This packing arrangement results in the formation of solvent-accessible channels along the crystallographic a-axis.[1][2] In contrast, Form β exhibits a tighter crystal packing with only 2.2% of the unit cell corresponding to discrete void space, compared to 7.6% for Form α.[6] The different packing and intermolecular interactions in Form β are attributed to conformational changes in the cyclopropylsulfonamide and methylpyrazinamide substituents.[1]

Experimental Protocols

The characterization of this compound's polymorphic forms involves a combination of advanced analytical techniques.

Microcrystal Electron Diffraction (MicroED)

MicroED has been instrumental in elucidating the crystal structures of this compound's polymorphs from micro- to sub-micron-sized crystals, bypassing the need for larger crystals required for conventional X-ray diffraction.[1][2]

Methodology:

-

Sample Preparation: A powder sample of this compound is applied to a transmission electron microscopy (TEM) grid.[1]

-

Data Collection: The grid is screened to identify suitable microcrystals.[1] MicroED data is recorded using a cryo-electron microscope equipped with a sensitive detector.[1][2] Data is collected by continuously rotating the crystal in the electron beam.[1]

-

Data Processing: The collected electron diffraction data is processed using specialized software to determine the unit cell parameters, space group, and ultimately solve the crystal structure.[1]

Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)

General Methodology for PXRD:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form.

General Methodology for DSC:

-

Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

-

Data Acquisition: The sample and a reference pan are heated at a constant rate, and the difference in heat flow required to maintain both at the same temperature is measured.

-

Data Analysis: The DSC thermogram reveals thermal events such as melting, crystallization, and solid-solid transitions as endothermic or exothermic peaks.

Logical Workflow for Polymorph Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of polymorphic forms of a pharmaceutical compound like this compound.

Conclusion

The existence of polymorphic forms of this compound, specifically the structurally characterized Form α and Form β, highlights the importance of thorough solid-state characterization in drug development. The application of advanced techniques like MicroED has been pivotal in understanding the subtle conformational and packing differences between these polymorphs. While Form II hydrate is the commercially utilized form, the detailed structural information of the anhydrous polymorphs provides a critical foundation for understanding the solid-state behavior of this complex macrocyclic drug. Further studies to obtain and publish detailed PXRD, DSC, and spectroscopic data for all forms, along with quantitative solubility profiles, would be invaluable to the scientific community. This comprehensive understanding is essential for ensuring the development of a stable, safe, and effective drug product.

References

Paritaprevir: A Technical Guide to its Chameleonic Properties and Conformational Dynamics

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Paritaprevir, a potent macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, represents a significant case study in modern drug development, particularly for molecules that exist "beyond the Rule of 5" (bRo5).[1][2] Its clinical success is deeply rooted in its remarkable conformational flexibility and "chameleonic" ability to adapt its structure to different microenvironments. This technical guide provides an in-depth analysis of the conformational changes, polymorphic structures, and environment-dependent properties of this compound. It details the experimental and computational methodologies used to elucidate these characteristics and presents key quantitative data to inform future research and drug design efforts.

Conformational Polymorphism of this compound

This compound exhibits polymorphism, existing in multiple crystalline forms with distinct molecular packing and conformations.[3] This phenomenon is critical as it can influence drug properties such as solubility, stability, and bioavailability.[3] Advanced techniques, specifically Microcrystal Electron Diffraction (MicroED), have been instrumental in resolving structures that were challenging for traditional X-ray diffraction due to the difficulty in growing large single crystals.[2]

Two primary polymorphic forms, designated Form α and Form β, have been identified from the same powder preparation.[3] These forms display significant conformational differences in three main areas:

-

The Macrocyclic Core: The alkyl chain motifs show major changes, with torsion angle differences exceeding 90 degrees.[3][4]

-

Substituents: The orientation of the methyl pyrazinamide and cyclopropyl sulfonamide moieties differs between the two forms.[3][5]

Form α: This polymorph adopts an "open" conformation stabilized by an intramolecular hydrogen bond (2.2 Å) between the amide nitrogen on the macrocycle and the cyclopropyl sulfonamide group.[6] Its crystal packing is characterized by intermolecular hydrogen bonds that create chain motifs and π-π stacking interactions between the phenanthridine rings.[3][6]

Form β: This form also presents an "open" conformation but with a different intramolecular hydrogen bond (2.0 Å) between an amide carbonyl on the macrocycle and the amide nitrogen of the cyclopropyl sulfonamide moiety.[6] The intermolecular interactions in Form β's crystal lattice are also distinct, leading to a different packing pattern.[3][6]

The Chameleonic Journey: Adapting to Microenvironments

The "chameleonic" nature of this compound is its ability to toggle between high and low 3D polar surface area (PSA) conformations depending on the polarity of its environment.[1][7] This adaptability is crucial for its journey from solid dosage form to its biological target and is a key reason for its favorable passive permeability despite its high molecular weight and polarity (2D-TPSA of 195 Ų).[1][8]

-

Aqueous Environment (Dissolution): In a polar, aqueous environment, this compound adopts an "open" conformation. This exposes its polar amide bonds, maximizing the 3D-PSA (up to 201.2 Ų) to favorably interact with water, which facilitates dissolution.[1][8]

-

Lipophilic Environment (Permeation): To cross the hydrophobic interior of cell membranes, this compound shifts to a "closed" conformation. This is achieved through intramolecular π-π stacking between the phenanthridine and pyrazine rings, which shields the polar groups and significantly reduces the 3D-PSA to as low as 125 Ų.[1][4] This dynamic change explains its good passive permeability.[1]

-

Receptor-Bound State (Target Engagement): When binding to the active site of the HCV NS3/4A protease, this compound is in an "open" conformation.[1] Interestingly, the intramolecular hydrogen bonds observed in its crystalline forms are disrupted and replaced by crucial intermolecular hydrogen bonds with the protein target, contributing to its high potency.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound's conformations and biological activity.

Table 1: Conformational and Physicochemical Properties

| Parameter | Value | Conformation/Condition | Source |

|---|---|---|---|

| 2D Topological PSA (TPSA) | 195 Ų | Calculated from 2D structure | [1][8] |

| 3D PSA (Calculated) | 201.2 Ų | Lowest energy "open" conformation in water | [1][8] |

| 3D PSA (Calculated) | 125 Ų | "Closed" conformation (π-π stacked) | [1] |

| 3D PSA Span (Calculated) | >75 Ų | Difference between polar and apolar environments | [1][7] |

| Experimental Estimated PSA (EPSA) | 132 Ų | Experimental measurement | [8] |

| Solvent Accessible 3D PSA | 175.13 Ų | Form α | [3] |

| Solvent Accessible 3D PSA | 188.28 Ų | Form β | [3] |

| Intramolecular H-Bond Distance | 2.2 Å | Form α | [6] |

| Intramolecular H-Bond Distance | 2.0 Å | Form β |[6] |

Table 2: In Vitro Inhibitory Activity

| Parameter | Value (nM) | Target | Source |

|---|---|---|---|

| EC₅₀ | 1.0 | HCV Genotype 1a replicon | [9][10] |

| EC₅₀ | 0.21 | HCV Genotype 1b replicon | [9][10] |

| EC₅₀ | 0.09 | HCV Genotype 4a replicon | [9][10] |

| IC₅₀ | 0.18 | NS3/4A enzyme (Genotype 1a) | [10] |

| IC₅₀ | 0.43 | NS3/4A enzyme (Genotype 1b) | [10] |

| IC₅₀ | 2.4 | NS3/4A enzyme (Genotype 2a) | [10] |

| IC₅₀ | 14.5 | NS3/4A enzyme (Genotype 3a) | [10] |

| Binding Affinity Reduction (A156T Mutant) | ~4 kcal/mol | QM/MM-GBSA calculation |[11] |

Experimental and Computational Protocols

Microcrystal Electron Diffraction (MicroED)

MicroED is a cryo-electron microscopy method used to determine atomic-resolution structures from nanocrystals. It was essential for solving the polymorphic structures of this compound.

-

Sample Preparation: A powder preparation of this compound is applied to a suitable grid for electron microscopy.[3]

-

Data Collection: The grid is screened to identify microcrystals (0.1-10 µm in size). Continuous rotation electron diffraction data is collected from these crystals under cryogenic conditions.

-

Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group, ultimately leading to the solution of the 3D atomic structure of each polymorph.[2][3]

Molecular Docking

Molecular docking simulations were performed to investigate how the different conformers of this compound bind to the HCV NS3/4A protease.

-

Receptor Preparation: The crystal structure of the simeprevir-bound genotype 1b HCV NS3/4A protease (PDB ID: 3KEE) was used as the receptor.[3][6] The original ligand (simeprevir), water molecules, and other non-protein atoms were removed. Hydrogens were added to the protein residues.

-

Ligand Preparation: The experimentally determined 3D coordinates for this compound Form α and Form β were used as the input conformers.

-

Simulation: The conformers were docked into the prepared active site of the protease. The results showed that Form β fits well into the active site pocket and can interact with the catalytic triad, whereas Form α does not fit.[3][6]

Conformational Search Calculations

Computational studies were used to explore the conformational landscape of this compound and explain its chameleonic behavior.

-

Methodology: Gas-phase and implicit water conformational searches were conducted to identify low-energy conformational ensembles.[1]

-

Analysis: These calculations revealed two dominant archetypes: a "closed" configuration with intramolecular π-π stacking and a lower 3D-PSA, and an "open" configuration with a higher 3D-PSA.[1][4] This provided the structural basis for its ability to adapt to polar and apolar environments.[1]

Visualizations of Pathways and Interactions

The following diagrams illustrate the key processes and relationships described.

Caption: The conformational journey of this compound from drug product to target.

Caption: Workflow for identifying this compound's binding-competent polymorph.

Caption: Key interactions between this compound and the NS3/4A protease active site.

Conclusion

This compound is a compelling example of a "molecular chameleon," a molecule whose structural flexibility is not a liability but a key asset for achieving desirable drug-like properties. Its ability to modulate its conformation and polarity in response to its environment allows it to overcome the significant permeability and solubility challenges typically associated with large, macrocyclic drugs. The study of this compound underscores the importance of advanced characterization techniques like MicroED and computational modeling to understand the complex interplay between solid-state form, solution-phase dynamics, and target engagement. These insights provide a valuable framework for the rational design of future macrocyclic drugs targeting challenging biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scientists uncover a hepatitis C drug's hidden structures - Advanced Science News [advancedsciencenews.com]

- 3. Polymorphic Structure Determination of the Macrocyclic Drug this compound by MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphic Structure Determination of the Macrocyclic Drug this compound by MicroED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polymorphic Structure Determination of the Macrocyclic Drug this compound by MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Implications of the Conformationally Flexible, Macrocyclic Structure of the First-Generation, Direct-Acting Anti-Viral this compound on Its Solid Form Complexity and Chameleonic Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tga.gov.au [tga.gov.au]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Paritaprevir In Vitro HCV Replicon Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir is a potent, direct-acting antiviral agent targeting the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] The NS3/4A protease is essential for the proteolytic cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[1][3][4] By inhibiting this enzyme, this compound effectively blocks viral replication.[1][5] This document provides detailed protocols for evaluating the in vitro efficacy of this compound using a luciferase-based HCV replicon assay and for assessing its cytotoxicity.

HCV replicon systems are invaluable tools for the discovery and characterization of anti-HCV compounds.[6][7] These systems consist of subgenomic HCV RNA molecules that can replicate autonomously within cultured human hepatoma cells, typically Huh-7 cells.[6][8][9] By incorporating a reporter gene, such as luciferase, into the replicon, viral replication levels can be easily and quantitatively measured.[7][8]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the in vitro anti-HCV activity and cytotoxicity of this compound against various HCV genotypes in replicon assays. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability.

| HCV Genotype | Replicon System | EC50 (nM) | CC50 (µM) | Reference |

| 1a | Subgenomic Replicon | Potent Activity | >20 | [10] |

| 1b | Subgenomic Replicon | Potent Activity | >20 | [10] |

| 2a | Subgenomic Replicon | Potent Activity | >20 | [10] |

| 2b | Subgenomic Replicon | Potent Activity | >20 | [10] |

| 3a | Subgenomic Replicon | Potent Activity | >20 | [10] |

| 4a | Subgenomic Replicon | Potent Activity | >20 | [10] |

| 4d | Subgenomic Replicon | Potent Activity | >20 | [10] |

| 6a | Subgenomic Replicon | Potent Activity | >20 | [10] |

Mechanism of Action of this compound

This compound is an inhibitor of the HCV NS3/4A serine protease. The NS3 protein, in complex with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at four specific sites, leading to the maturation of nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[1][3][4] this compound binds to the active site of the NS3/4A protease, blocking its enzymatic activity and thereby preventing the processing of the polyprotein and the subsequent formation of the viral replication complex.[1]

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This protocol is adapted for a 384-well format to assess the anti-HCV activity of this compound against HCV replicons in Huh-7 derived cell lines.[11]

Materials:

-

HCV replicon-harboring Huh-7 cells (e.g., genotype 1b with a Renilla luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), GlutaMAX, non-essential amino acids (NEAA), penicillin-streptomycin.

-

G418 (Geneticin) for stable cell line maintenance

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

384-well cell culture plates (white, clear-bottom)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture Maintenance: Maintain the HCV replicon cell line in DMEM supplemented with 10% FBS, GlutaMAX, NEAA, penicillin-streptomycin, and 0.5 mg/mL G418.

-

Cell Plating:

-

Trypsinize and resuspend the cells in G418-free medium.

-

Seed 2,000 cells in 90 µL of medium per well into a 384-well plate.[11]

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a 10-point serial dilution (1:3) of this compound in DMSO.[11] The concentration range should typically span from nanomolar to micromolar to determine the EC50.

-

Add 0.4 µL of the diluted compound to each well (in quadruplicate). The final DMSO concentration should be kept below 0.5%.[11]

-

Include control wells:

-

Negative Control: DMSO vehicle only (represents 0% inhibition).

-

Positive Control: A combination of known HCV inhibitors at concentrations >100x their EC50 (represents 100% inhibition).[11]

-

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Equilibrate the plate and luciferase reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the data using the negative and positive controls.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the EC50 value by fitting the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit).

-

Cytotoxicity Assay (MTT-Based)

This protocol is used to determine the CC50 of this compound in the host cell line to assess its therapeutic index.

Materials:

-

Huh-7 cells (or the parental cell line of the replicon cells)

-

DMEM with 10% FBS, GlutaMAX, NEAA, penicillin-streptomycin

-

This compound

-

DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Plating:

-

Seed approximately 5,000-10,000 Huh-7 cells in 100 µL of medium per well into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include control wells:

-

Cell Control: Medium without the compound.

-

Vehicle Control: Medium with the same concentration of DMSO as the test wells.

-

-

-

Incubation: Incubate the plates for 72 hours (to match the replicon assay duration) at 37°C in a 5% CO2 incubator.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound's in vitro efficacy and cytotoxicity.

References

- 1. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]

- 2. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 7. New Hepatitis C Virus Drug Discovery Strategies and Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Experimental models of hepatitis B and C — new insights and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Hepatitis C Virus Genotype 1b Resistance Variants in Japanese Patients Treated with this compound-Ritonavir and Ombitasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

Application Note: Paritaprevir NS3/4A Protease Enzymatic Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir (formerly ABT-450) is a potent, direct-acting antiviral agent targeting the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease.[1][2] The NS3/4A protease is essential for viral replication, as it is responsible for cleaving the HCV polyprotein into mature viral proteins.[3][4] Inhibition of this enzyme effectively halts the viral life cycle. This compound is a key component of combination therapies for chronic HCV infection, demonstrating high efficacy against various HCV genotypes.[2][5] This application note provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based enzymatic assay to determine the potency of this compound and other NS3/4A protease inhibitors.

Principle of the Assay

This assay utilizes a synthetic peptide substrate containing a specific NS3/4A cleavage sequence flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity and can be used to determine the inhibitory potential of compounds like this compound.

Data Presentation

The inhibitory activity of this compound against various HCV NS3/4A genotypes can be quantified by determining its inhibition constant (Ki). The following table summarizes the Ki values for this compound against a panel of HCV genotypes.

| HCV Genotype | This compound Ki (nM) |

| 1a | 0.08 |

| 1b | 0.02 |

| 2a | 1.4 |

| 2b | 20.8 |

| 3a | 1.1 |

| 4a | 0.02 |

| 5a | 0.03 |

| 6a | 0.03 |

Data compiled from publicly available research.[3]

Additionally, the half-maximal effective concentration (EC50) values from cell-based replicon assays provide a measure of the drug's antiviral activity in a cellular context.

| HCV Genotype | This compound EC50 (nM) |

| 1a | 1.0 |

| 1b | 0.21 |

| 2a | 5.3 |

| 3a | 19 |

| 4a | 0.09 |

| 6a | 0.69 |

Data compiled from publicly available research.[2][6]

Mandatory Visualizations

HCV Polyprotein Processing by NS3/4A Protease

Caption: HCV polyprotein processing and inhibition by this compound.

Experimental Workflow for NS3/4A Protease Enzymatic Assay

Caption: Workflow for the NS3/4A protease enzymatic assay.

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant HCV NS3/4A protease (genotype-specific)

-

Substrate: Fluorogenic peptide substrate, e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2 or a similar FRET pair substrate.

-

Inhibitor: this compound (or other test compounds)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-Octyl-β-D-glucopyranoside.

-

Control Inhibitor: A known NS3/4A protease inhibitor (e.g., Simeprevir) for assay validation.

-

DMSO: Anhydrous, for compound dissolution.

-

Plates: Black, low-volume 384-well assay plates.

-

Instrumentation: Fluorescence plate reader with appropriate excitation and emission filters.

Assay Protocol

-

Compound Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient. For an IC50 determination, a 10-point, 3-fold dilution series is recommended.

-

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 100 nL) of each inhibitor dilution into the wells of a 384-well plate. Include wells with DMSO only for no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

-

-

Enzyme Preparation and Dispensing:

-

Prepare a working solution of the NS3/4A protease in assay buffer to the desired final concentration (e.g., 5 nM).

-

Dispense the enzyme solution into all wells except the no-enzyme controls.

-

-

Pre-incubation:

-

Centrifuge the plate briefly to ensure mixing.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a working solution of the fluorogenic substrate in assay buffer to the desired final concentration (e.g., 100 nM).

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity kinetically for 30-60 minutes at room temperature. Use excitation and emission wavelengths appropriate for the chosen FRET pair (e.g., 340 nm excitation and 490 nm emission for Edans/Dabcyl).

-

Data Analysis

-

Calculate Percent Inhibition:

-

Determine the rate of reaction (slope of the linear portion of the kinetic read).

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of no-enzyme control) / (Rate of no-inhibitor control - Rate of no-enzyme control))

-

-

IC50 Determination:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

-

Ki Determination (Optional):

-

The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the substrate are known: Ki = IC50 / (1 + ([S] / Km))

-

Where [S] is the substrate concentration and Km is the Michaelis-Menten constant.

-

Conclusion

This application note provides a robust and detailed protocol for the enzymatic assay of this compound's inhibitory activity against HCV NS3/4A protease. The FRET-based assay is a sensitive and high-throughput method suitable for the characterization of protease inhibitors in a drug discovery and development setting. The provided data and protocols can serve as a valuable resource for researchers working on antiviral therapies for Hepatitis C.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for High-Throughput Screening of Paritaprevir Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir is a potent, direct-acting antiviral agent against the Hepatitis C Virus (HCV).[1][2] It functions as a competitive, reversible inhibitor of the HCV non-structural protein 3/4A (NS3/4A) serine protease.[1][2][3] This enzyme is crucial for the proteolytic cleavage of the HCV polyprotein, a necessary step for the maturation of viral proteins and the formation of the viral replication complex.[1][2][4][5] Inhibition of NS3/4A protease activity by this compound effectively blocks viral replication.[1][2]

The development of novel analogues of this compound with improved efficacy, resistance profiles, or pharmacokinetic properties is a key objective in anti-HCV drug discovery. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large chemical libraries of such analogues. These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize new inhibitors of the HCV NS3/4A protease.

HCV NS3/4A Protease Signaling Pathway

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to yield mature structural and non-structural proteins. The NS3/4A serine protease is responsible for cleaving at four specific sites within the non-structural region of the polyprotein, leading to the generation of NS3, NS4A, NS4B, NS5A, and NS5B.[1][2][5] These proteins are essential for the replication of the viral RNA.

Caption: HCV NS3/4A Protease Signaling Pathway.

Experimental Protocols

Two primary types of HTS assays are recommended for screening this compound analogues: a biochemical assay for direct measurement of enzyme inhibition and a cell-based assay to assess antiviral activity in a more physiologically relevant context.

Biochemical HTS Assay: FRET-Based NS3/4A Protease Inhibition

This assay quantitatively measures the ability of compounds to inhibit the proteolytic activity of recombinant HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.

Experimental Workflow:

Caption: FRET-based NS3/4A Protease Inhibition Assay Workflow.

Materials and Reagents:

-

Recombinant HCV NS3/4A protease (genotype 1b)

-

FRET substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 10% glycerol, 0.1% n-Octyl-β-D-glucopyranoside

-

This compound (as a positive control)

-

DMSO (for compound dilution)

-

384-well black, low-volume microplates

Protocol:

-

Compound Plating:

-

Prepare serial dilutions of test compounds and this compound in DMSO.

-

Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

-

For control wells, dispense 50 nL of DMSO (negative control) or a known inhibitor (positive control).

-

-

Enzyme Preparation and Dispensing:

-

Dilute the recombinant NS3/4A protease to the desired final concentration (e.g., 5 nM) in cold assay buffer.

-

Dispense 10 µL of the diluted enzyme solution to all wells of the assay plate.

-

-

Pre-incubation:

-

Centrifuge the plates briefly to mix.

-

Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

-

Substrate Addition and Signal Detection:

-

Prepare the FRET substrate solution in assay buffer to the desired final concentration (e.g., 200 nM).

-

Dispense 10 µL of the substrate solution to all wells to initiate the reaction.

-

Immediately place the plate in a plate reader capable of kinetic fluorescence reading (Excitation: 485 nm, Emission: 520 nm).

-

Read the fluorescence intensity every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the kinetic read).

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

-

Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Compound ID | IC₅₀ (nM) | Hill Slope | R² |

| This compound | 1.2 ± 0.3 | 1.1 | 0.99 |

| Analogue 1 | 0.8 ± 0.2 | 1.0 | 0.98 |

| Analogue 2 | 5.6 ± 1.1 | 0.9 | 0.97 |

| ... | ... | ... | ... |

Assay Validation Parameters:

| Parameter | Value |

| Z' factor | > 0.7 |

| Signal-to-Background Ratio | > 5 |

| Coefficient of Variation (CV%) | < 10% |

Cell-Based HTS Assay: HCV Replicon Reporter Assay

This assay utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. The replicon contains a reporter gene (e.g., Luciferase) whose expression is dependent on viral replication.

Experimental Workflow:

Caption: HCV Replicon Reporter Assay Workflow.

Materials and Reagents:

-

Huh-7 cell line containing a subgenomic HCV replicon with a luciferase reporter

-

Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection

-

This compound (as a positive control)

-

DMSO (for compound dilution)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

384-well white, solid-bottom microplates

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in culture medium.

-

Seed the cells into 384-well plates at a density of 5,000 cells/well in 40 µL of medium.

-

Incubate for 18-24 hours at 37°C, 5% CO₂.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and this compound in DMSO.

-

Add 100 nL of the compound solutions to the cell plates.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

-

Luciferase Assay (Antiviral Activity):

-

Equilibrate the plates and the luciferase reagent to room temperature.

-

Add 20 µL of the luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature to ensure complete cell lysis.

-

Measure the luminescence using a plate reader.

-

-

Cytotoxicity Assay:

-

In a parallel plate prepared identically, add 20 µL of a cell viability reagent (e.g., CellTiter-Glo®).

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of HCV replication for each compound concentration.

-

Determine the EC₅₀ (50% effective concentration) from the dose-response curve for antiviral activity.

-

Calculate the CC₅₀ (50% cytotoxic concentration) from the dose-response curve for cell viability.

-

Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀.

-

Data Presentation:

| Compound ID | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound | 0.9 ± 0.2 | > 50 | > 55,555 |

| Analogue 1 | 0.5 ± 0.1 | > 50 | > 100,000 |

| Analogue 2 | 4.2 ± 0.8 | 25 | 5,952 |

| ... | ... | ... | ... |

Conclusion

The described biochemical and cell-based high-throughput screening assays provide a comprehensive platform for the identification and characterization of novel this compound analogues. The FRET-based assay allows for the direct assessment of NS3/4A protease inhibition, while the HCV replicon reporter assay evaluates the antiviral efficacy of the compounds in a cellular context and provides crucial information on their cytotoxicity. Together, these protocols will facilitate the discovery of next-generation HCV inhibitors with improved therapeutic potential.

References

- 1. This compound | C40H43N7O7S | CID 45110509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Cell-Based Assays for Determining the Antiviral Efficacy of Paritaprevir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paritaprevir is a potent, direct-acting antiviral agent developed for the treatment of chronic hepatitis C virus (HCV) infection.[1] As an inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease, this compound plays a crucial role in disrupting the viral replication cycle.[1] The NS3/4A protease is essential for cleaving the HCV polyprotein into mature viral proteins required for replication and virion assembly.[1] By blocking this enzymatic activity, this compound effectively halts viral proliferation.

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the antiviral efficacy and cytotoxicity of this compound. The described methods include the HCV replicon assay for assessing intracellular viral replication, the infectious virus assay for quantifying the production of infectious viral particles, and the MTT assay for determining compound cytotoxicity.

Mechanism of Action of this compound

Hepatitis C virus is a single-stranded RNA virus that, upon entering a host cell, translates its genome into a single large polyprotein. The viral NS3/4A serine protease is responsible for cleaving this polyprotein at specific sites to release individual nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital for forming the viral replication complex.[1] this compound is a potent and specific inhibitor of the NS3/4A protease, thereby preventing the maturation of these viral proteins and consequently inhibiting HCV replication.[1]

Caption: Mechanism of action of this compound in the HCV replication cycle.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been evaluated across various HCV genotypes using cell-based replicon assays. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

| HCV Genotype | Assay System | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| 1a | Replicon | Huh-7 | 1.0 | >37 | >37,000 |

| 1b | Replicon | Huh-7 | 0.21 | >37 | >176,190 |

| 2a | Replicon | Huh-7 | 5.3 | >37 | >6,981 |

| 3a | Replicon | Huh-7 | 19 | >37 | >1,947 |

| 4a | Replicon | Huh-7 | 0.09 | >37 | >411,111 |

| 6a | Replicon | Huh-7 | 0.69 | >37 | >53,623 |

Data compiled from publicly available sources.[2]

Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a widely used cell-based system to study the intracellular replication of the viral genome. In this assay, a subgenomic portion of the HCV RNA, containing the nonstructural proteins necessary for replication and a reporter gene (e.g., luciferase), is introduced into a human hepatoma cell line, typically Huh-7. The level of reporter gene expression directly correlates with the efficiency of viral RNA replication.

Caption: Workflow of the HCV Replicon Assay.

Materials:

-

Huh-7 human hepatoma cell line

-

HCV subgenomic replicon RNA (e.g., genotype 1b) containing a luciferase reporter gene

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (for stable replicon cell lines)

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Transfection reagent (e.g., electroporation or lipid-based)

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

For transient assays, seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

For stable replicon cell lines, maintain cells in media containing G418 and seed as above in media without G418 for the assay.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a DMSO vehicle control.

-

Remove the culture medium from the seeded cells and add the medium containing the different concentrations of this compound.

-

-

RNA Transfection (for transient assays):

-

Mix the HCV replicon RNA with a suitable transfection reagent according to the manufacturer's protocol.

-

Add the RNA-transfection reagent complex to the cells treated with this compound.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After incubation, remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Transfer the cell lysate to a white-walled 96-well luminometer plate.

-

Add the luciferase substrate and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Plot the normalized values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Infectious Virus Assay (Focus-Forming Unit Assay)

This assay quantifies the production of infectious HCV particles from cells. It involves infecting a monolayer of permissive cells with serially diluted virus-containing supernatant, followed by the detection of infected cell clusters (foci) using an antibody against an HCV protein.

Materials:

-

Huh-7.5 cell line (highly permissive for HCV infection)

-

Cell culture-produced HCV (HCVcc)

-

Primary antibody against an HCV protein (e.g., NS5A)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore

-

Substrate for the enzyme (e.g., DAB) or fluorescence microscope

-

96-well plates

-

Fixation and permeabilization buffers (e.g., methanol, Triton X-100)

Protocol:

-

Cell Seeding:

-

Seed Huh-7.5 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

-

Virus Production and Treatment:

-

In a separate plate, treat HCV-producing cells with various concentrations of this compound for 48-72 hours.

-

Harvest the supernatant containing the infectious virus particles.

-

-

Infection:

-

Serially dilute the harvested supernatant.

-

Remove the medium from the seeded Huh-7.5 cells and infect them with the diluted virus for 2-4 hours.

-

-

Overlay:

-

Remove the virus inoculum and overlay the cells with fresh medium, optionally containing a semi-solid substance like carboxymethyl cellulose to prevent secondary virus spread.

-

-

Incubation:

-

Incubate the plates for 48-72 hours to allow for the formation of foci of infected cells.

-

-

Immunostaining:

-

Fix and permeabilize the cells.

-

Incubate with the primary anti-HCV antibody.

-

Wash and incubate with the secondary antibody.

-

If using an enzyme-conjugated secondary antibody, add the substrate to visualize the foci.

-

-

Focus Counting and Data Analysis:

-

Count the number of foci in each well.

-

Calculate the viral titer in focus-forming units per milliliter (FFU/mL).

-

Determine the reduction in viral titer at each this compound concentration compared to the vehicle control to calculate the EC50.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a compound. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

Caption: Workflow of the MTT Cytotoxicity Assay.

Materials:

-

Huh-7 cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Spectrophotometer (plate reader)

Protocol:

-

Cell Seeding:

-

Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for the same duration as the antiviral assays (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

-

Solubilization:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the CC50 value.[3]

-

Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a suitable laboratory environment. Appropriate safety precautions should be taken when handling cell lines, viruses, and chemical reagents.

References

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the simultaneous estimation of Paritaprevir and Ritonavir using Ultra-Performance Liquid Chromatography (UPLC). This method is crucial for the quantitative analysis of these antiviral drugs in various matrices, including pharmaceutical dosage forms and biological samples, supporting drug development, quality control, and pharmacokinetic studies.

Introduction

This compound is a potent NS3/4A protease inhibitor, and Ritonavir is a pharmacokinetic enhancer, co-administered for the treatment of chronic hepatitis C virus (HCV) infection. The simultaneous quantification of these two compounds is essential to ensure therapeutic efficacy and safety. UPLC offers a rapid, sensitive, and high-resolution chromatographic technique for this purpose.

Chromatographic Conditions

Several UPLC methods have been developed and validated for the simultaneous estimation of this compound and Ritonavir. The key chromatographic parameters from various studies are summarized in the table below for easy comparison.

| Parameter | Method 1 (Pharmaceutical Dosage Forms) | Method 2 (Rat Liver Tissue) | Method 3 (Pharmaceutical Dosage Forms) |

| Stationary Phase | Waters SB C8 column | Waters ACQUITY BEH C18 (2.1 × 50 mm, 1.7 µm) with a VanGuard C18 pre-column[1] | BEH C18 column (100 x 3 mm, 1.7µm) |

| Mobile Phase | Phosphate buffer (pH 4.0) and Acetonitrile (50:50 v/v)[2] | Solvent A: 95:5:0.1 water:acetonitrile:formic acid (v/v/v)Solvent B: Acetonitrile with 0.1% formic acid[1] | 0.01N Potassium dihydrogen orthophosphate (pH 5.3) and Methanol (60:40% v/v)[3] |

| Flow Rate | 0.5 mL/min[2] | 300 µL/min[1] | 0.3 mL/min[3] |

| Detection | PDA detector at 250 nm[2] | UPLC-MS/MS with ESI+[1] | UV detection at 252 nm[3] |

| Injection Volume | 0.5 µL[2] | 10 µL[1] | 0.2 mL |

| Column Temperature | Ambient | 45°C[1] | Not Specified |

| Run Time | 3 minutes[2] | 4.25 minutes[1] | 3 minutes[3] |

| Retention Time (this compound) | 1.190 min[2] | Not specified | 2.192 min[3] |

| Retention Time (Ritonavir) | 1.739 min[2] | Not specified | 1.326 min[3] |

Experimental Protocols

Protocol 1: Analysis of Pharmaceutical Dosage Forms